5-{[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]METHYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique combination of benzodioxole, thiazole, and oxadiazole rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]METHYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Construction of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]METHYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]METHYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is studied for its electronic and photophysical properties, making it a candidate for organic electronics and photonics.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-{[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]METHYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzodioxole moiety and are studied for their anticancer activity.
4-(2H-1,3-Benzodioxol-5-yl)benzoic acid: This compound also contains the benzodioxole ring and is used in organic synthesis.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Another benzodioxole derivative with applications in materials science.
Uniqueness
The uniqueness of 5-{[4-(2H-1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-2-YL]METHYL}-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE lies in its multi-functional structure, which combines three different heterocyclic rings. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H12F3N3O3S |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
5-[[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H12F3N3O3S/c21-20(22,23)13-3-1-2-12(6-13)19-25-17(29-26-19)8-18-24-14(9-30-18)11-4-5-15-16(7-11)28-10-27-15/h1-7,9H,8,10H2 |
InChI Key |
MCWISCYRTGIZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.